molecular formula C7H15NO3S B126027 2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol CAS No. 151775-04-1

2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol

Cat. No. B126027
M. Wt: 193.27 g/mol
InChI Key: SYXGZQKBWXSACH-UHFFFAOYSA-N
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Description

“2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol” is a chemical compound with the molecular formula C7H15NO3S .


Molecular Structure Analysis

The molecular structure of “2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol” involves a dioxothiolan ring, which is a sulfur-containing heterocycle, attached to an ethanolamine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol” are not well-documented in the available literature .

Scientific Research Applications

Ultraviolet Spectra Studies

  • Application : Analysis of ultraviolet spectra in different solvents.
  • Insight : This compound demonstrates changes in UV spectra based on the solvent, indicating potential applications in spectroscopic analysis and material sciences.
  • Reference : C. Cumper & A. Singleton (1968).

Receptor Differentiation

  • Application : Understanding the differentiation of receptors in biological systems.
  • Insight : Structural modification of similar compounds can significantly influence sympathomimetic activity, suggesting a role in pharmaceutical research.
  • Reference : A. M. Lands, F. Ludueña & H. Buzzo (1967).

Polymer Synthesis

  • Application : Use in the ring-opening polymerization process.
  • Insight : Demonstrates effectiveness in initiating polymerization, highlighting its potential in the synthesis of novel polymers.
  • Reference : Camille Bakkali-Hassani et al. (2018).

Dissociation Constants in Water

  • Application : Study of dissociation constants of protonated amines in water.
  • Insight : Provides valuable information for understanding chemical interactions in aqueous solutions, relevant to chemical engineering and environmental science.
  • Reference : M. Simond et al. (2012).

Amino-Protective Groups in Peptide Synthesis

  • Application : Development of new amino-protective groups for peptide synthesis.
  • Insight : Its derivatives can serve as protective groups in peptide synthesis, indicating applications in biochemistry and pharmaceutical research.
  • Reference : C. G. J. Verhart & G. I. Tesser (2010).

Fungicidal Activity

  • Application : Development of fungicides.
  • Insight : Certain derivatives exhibit fungicidal properties, suggesting their use in agricultural science.
  • Reference : V. Akhmetova et al. (2014).

Safety And Hazards

The safety and hazards associated with “2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol” are not well-documented in the available literature .

properties

IUPAC Name

2-[(3-methyl-1,1-dioxothiolan-3-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-7(8-3-4-9)2-5-12(10,11)6-7/h8-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXGZQKBWXSACH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389139
Record name 3-[(2-Hydroxyethyl)amino]-3-methyl-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol

CAS RN

151775-04-1
Record name 2-[(Tetrahydro-3-methyl-1,1-dioxido-3-thienyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151775-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Hydroxyethyl)amino]-3-methyl-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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